Superior Neuroprotective Potency: ~950-fold More Effective than Nimodipine in an MPP+ Toxicity Model
In a primary culture of cerebellar granule cells exposed to the neurotoxin MPP+, Cerebrocrast conferred dose-dependent protection with an EC50 of 13 nM [1]. In a direct head-to-head comparison, the reference DHP calcium antagonist nimodipine was approximately 950-fold less potent, exhibiting an EC50 of 12.4 µM [1].
| Evidence Dimension | Neuroprotective potency (EC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Nimodipine, 12.4 µM |
| Quantified Difference | ~950-fold higher potency for Cerebrocrast |
| Conditions | In vitro primary culture of rat cerebellar granule cells, MPP+ toxicity model |
Why This Matters
For researchers investigating neuroprotection in Parkinson's disease or mitochondrial dysfunction models, this stark quantitative difference makes Cerebrocrast a far more potent and relevant research tool than nimodipine.
- [1] Klimaviciusa, L., Klusa, V., Duburs, G., Kaasik, A., Kalda, A., & Zharkovsky, A. (2007). Distinct effects of atypical 1,4-dihydropyridines on 1-methyl-4-phenylpyridinium-induced toxicity. Cell Biochemistry and Function, 25(5), 463-470. View Source
